2-(3-Chloro-4-methoxyphenyl)piperidine
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological and pharmacological activities. The presence of a chloro and methoxy group on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)piperidine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 3-chloro-4-methoxybenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)piperidine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the development of drugs with potential therapeutic effects, such as analgesics and anti-inflammatory agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For instance, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methylphenyl)piperidine
- 2-(3-Chloro-4-ethoxyphenyl)piperidine
- 2-(3-Chloro-4-fluorophenyl)piperidine
Uniqueness
2-(3-Chloro-4-methoxyphenyl)piperidine is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the chloro group provides sites for further chemical modifications .
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |
InChI Key |
LXNSUUATPNGRAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCN2)Cl |
Origin of Product |
United States |
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